molecular formula C11H14N4O B15112165 1-(2-Ethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

1-(2-Ethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

Cat. No.: B15112165
M. Wt: 218.26 g/mol
InChI Key: LNHXAKSSPLVOAS-UHFFFAOYSA-N
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Description

1-(2-Ethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is a synthetic compound belonging to the class of triazolopyrimidines. This compound is characterized by its unique triazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethyl-5,7-dimethyl-1,2,4-triazole with an appropriate ketone, followed by cyclization to form the triazolopyrimidine ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yield reactions, efficient purification techniques, and cost-effective raw materials .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazolopyrimidine derivatives .

Scientific Research Applications

1-(2-Ethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an antiviral and antifungal agent.

    Industry: Utilized in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 1-(2-Ethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

  • 1-(2,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone
  • 2-Hydroxy-5,7-dimethyl-1,2,4-triazolopyrimidine

Comparison: Compared to similar compounds, 1-(2-Ethyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone is unique due to its specific substitution pattern on the triazolopyrimidine ring. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

1-(2-ethyl-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone

InChI

InChI=1S/C11H14N4O/c1-5-9-13-11-12-6(2)10(8(4)16)7(3)15(11)14-9/h5H2,1-4H3

InChI Key

LNHXAKSSPLVOAS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2C(=C(C(=NC2=N1)C)C(=O)C)C

Origin of Product

United States

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